Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate is a specialized organosilicon compound known for its unique properties and applications. It is characterized by its molecular structure, which includes hexafluoropentyl and bis(triethoxysilyl)propyl groups, making it a valuable building block in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate typically involves the reaction of hexafluoropentanol with bis(triethoxysilyl)propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture interference, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilyl groups hydrolyze to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a catalyst such as hydrochloric acid or acetic acid.
Condensation: Often facilitated by the presence of a base such as ammonia or an organotin catalyst.
Major Products Formed
The major products formed from these reactions include siloxane networks and cross-linked polymers, which are valuable in creating durable and resistant coatings .
Scientific Research Applications
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate involves the formation of strong siloxane bonds upon hydrolysis and condensation. These bonds contribute to the compound’s stability and durability. The hexafluoropentyl group imparts hydrophobic and oleophobic properties, making it effective in creating water and oil-resistant surfaces .
Comparison with Similar Compounds
Similar Compounds
Dodecafluorooctyl (bis(triethoxysilyl)propyl)carbamate: Similar in structure but with a longer fluorinated chain, offering enhanced hydrophobic properties.
Trifluoro-1-(trifluoromethyl)ethyl [3-(trimethoxysilyl)propyl]carbamate: Contains a shorter fluorinated chain, providing different hydrophobic and oleophobic characteristics.
Uniqueness
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate is unique due to its balanced hydrophobic and oleophobic properties, making it versatile for various applications. Its specific molecular structure allows for effective surface modification and the creation of durable coatings .
Properties
Molecular Formula |
C25H48F6N2O10Si2 |
---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
[2,2,3,3,4,4-hexafluoro-5-(3-triethoxysilylpropylcarbamoyloxy)pentyl] N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C25H48F6N2O10Si2/c1-7-38-44(39-8-2,40-9-3)17-13-15-32-21(34)36-19-23(26,27)25(30,31)24(28,29)20-37-22(35)33-16-14-18-45(41-10-4,42-11-5)43-12-6/h7-20H2,1-6H3,(H,32,34)(H,33,35) |
InChI Key |
YCBPNPQAQPNRNB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCC(C(C(COC(=O)NCCC[Si](OCC)(OCC)OCC)(F)F)(F)F)(F)F)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.